2-(2-Chlorophenyl)-1-(furan-3-yl)ethan-1-one
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Description
2-(2-Chlorophenyl)-1-(furan-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65. The purity is usually 95%.
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Scientific Research Applications
Photochemical Synthesis Methods
A notable application of chlorophenyl-furan derivatives involves photochemical synthesis routes. Protti, Fagnoni, and Albini (2012) demonstrated a one-step metal-free photochemical reaction between 2-chlorophenol derivatives and terminal alkynes. This process, by tandem formation of an aryl-C and a C-O bond via an aryl cation intermediate, synthesizes 2-substituted benzo[b]furans under mild conditions, highlighting an environmentally friendly approach due to the use of less expensive chlorophenols over bromo or iodo analogues (Protti, Fagnoni, & Albini, 2012).
Biological Evaluation for Antitubercular Agents
In the realm of medicinal chemistry, Bhoot, Khunt, and Parekh (2011) explored the antitubercular potential of chlorophenyl-furan derivatives. Their work involved synthesizing a series of chalcones and acetyl pyrazoline derivatives containing the furan nucleus, which were then evaluated for their antibacterial, antifungal, and specifically antitubercular activities. This research underscores the importance of chlorophenyl-furan derivatives in developing new antitubercular agents (Bhoot, Khunt, & Parekh, 2011).
Application in Organic Synthesis
Karminski-Zamola and Jakopčić (1981) detailed the preparation of some 1-(2-furyl)-2-arylethylenes, where the furan nucleus is substituted with a methyl or p-chlorophenyl group. These compounds were prepared for photochemistry and photoelectron spectroscopy studies, indicating the utility of chlorophenyl-furan derivatives in advanced organic synthesis and analytical studies (Karminski-Zamola & Jakopčić, 1981).
Chemoenzymatic Synthesis and Optical Properties
Hara et al. (2013) reported on the lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. This study highlights the significance of chlorophenyl-furan derivatives in enzymatic reactions, offering insights into their potential for creating enantioselective compounds (Hara et al., 2013).
Additionally, Lukes et al. (2003) focused on the optical properties of furanic and thiophenic ethane-1,2-diones, presenting the synthesis, spectral measurements, and theoretical studies. Their work contributes to understanding the electronic and optical behaviors of compounds involving chlorophenyl-furan derivatives, which can be crucial for developing new materials and sensors (Lukes et al., 2003).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(furan-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-4-2-1-3-9(11)7-12(14)10-5-6-15-8-10/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQQFZOJYYSEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=COC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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